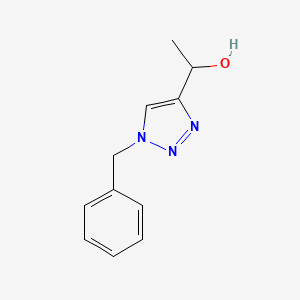

1-(1-苄基-1H-1,2,3-三唑-4-基)乙醇

描述

“1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C10H11N3O . It is related to the class of compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring .

Molecular Structure Analysis

The molecular structure of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol consists of a triazole ring attached to a benzyl group and an ethan-1-ol group . The triazole ring contains three nitrogen atoms and two carbon atoms, while the benzyl group consists of a phenyl ring attached to a methylene (-CH2-) group .科学研究应用

Cancer Research: Apoptosis Induction

This compound has been studied for its potential in cancer treatment. Specifically, derivatives of this compound have shown apoptosis-inducing abilities in cancer cells. For instance, certain analogues have demonstrated significant cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, and NCI-H460, by employing the MTT assay . These studies suggest that the compound can induce cell death in a concentration-dependent manner, which is crucial for developing targeted cancer therapies.

Chemical Biology: Tubulin Polymerization Inhibition

In the realm of chemical biology, this compound’s derivatives have been explored for their ability to inhibit tubulin polymerization . This is a critical mechanism as it can disrupt the mitotic process in cancer cells, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization is a promising strategy for anticancer drug development.

Drug Discovery: Molecular Modelling

The compound has been utilized in molecular modelling studies to understand its binding to biological targets. For example, in silico studies have shown that certain derivatives can bind to the colchicine binding site of tubulin, which is an important target for anticancer drugs . This demonstrates the compound’s potential as a scaffold for developing new therapeutic agents.

Supramolecular Chemistry: Building Blocks

Due to its structural features, such as the presence of a triazole ring, this compound is of interest in supramolecular chemistry. It can serve as a building block for creating complex structures with specific properties . These structures can have applications in various areas, including drug delivery systems and materials science.

Polymer Chemistry: Functional Materials

In polymer chemistry, the triazole moiety is valued for its stability and ability to participate in further chemical modifications. This compound can be incorporated into polymers to create materials with enhanced properties, such as increased thermal stability or novel electronic characteristics .

Fluorescent Imaging: Contrast Agents

The triazole core of the compound can be modified to develop fluorescent imaging agents. These agents can be used to visualize biological processes in real-time, aiding in the diagnosis and study of diseases .

Agrochemicals: Pesticides and Fungicides

Compounds with a triazole structure have found applications in the agrochemical industry. They can be formulated into pesticides and fungicides to protect crops from pests and diseases .

Industrial Applications: Corrosion Inhibitors

Lastly, the compound and its derivatives can act as corrosion inhibitors, particularly for copper alloys. This application is valuable in preserving the integrity of industrial machinery and infrastructure .

作用机制

Target of Action

The primary target of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .

Mode of Action

The compound interacts with tubulin by binding to the colchicine binding site . This interaction inhibits the polymerization of tubulin, disrupting the formation of microtubules . As a result, cell division is halted, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of tubulin polymerization affects the mitotic spindle assembly , a structure necessary for chromosome segregation during cell division . This disruption leads to cell cycle arrest at the sub-G1 and G2/M phase, triggering programmed cell death or apoptosis .

Result of Action

The compound’s action results in the induction of apoptosis in cancer cells . In vitro cytotoxic activity against various cancer cell lines has been observed, with the compound showing significant cytotoxicity .

属性

IUPAC Name |

1-(1-benzyltriazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHOPRBQUJHPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

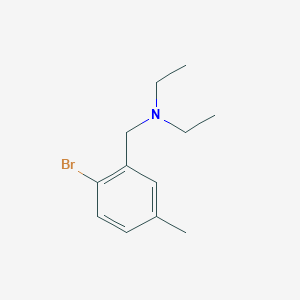

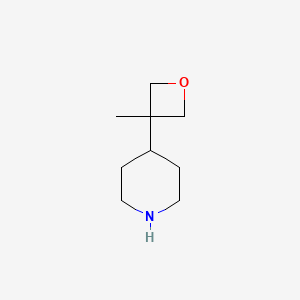

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)

![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)

![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)